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Compound of Interest

Compound Name: Cy3 diacid(diso3)

Cat. No.: B3067758 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide details the synthesis and purification of Cy3 diacid (diso3), a

fluorescent dye critical for various applications in biological research and medical diagnostics.

This document provides in-depth experimental protocols, quantitative data, and visual

representations of the synthesis and purification workflows.

Overview
Cy3 diacid (diso3), also known as sulfo-Cyanine3 carboxylic acid, is a water-soluble, orange-

fluorescent dye. Its two sulfonic acid groups enhance its hydrophilicity, making it particularly

suitable for labeling biomolecules in aqueous environments. The two carboxylic acid

functionalities allow for conjugation to primary amines on target molecules like proteins,

peptides, and modified oligonucleotides, typically after activation as N-hydroxysuccinimide

(NHS) esters.

Key Properties of Cy3 Diacid (diso3):
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Property Value Reference

Molecular Weight ~630.77 g/mol [1]

Excitation Maximum (λmax) ~555 nm [2]

Emission Maximum (λmax) ~572 nm [2]

Extinction Coefficient ~150,000 cm⁻¹M⁻¹ [2]

Solubility Water, DMSO, DMF [2]

Synthesis of Cy3 Diacid (diso3)
The synthesis of Cy3 diacid (diso3) is a multi-step process that begins with the preparation of a

sulfonated and N-alkylated indoleninium precursor, followed by a condensation reaction to form

the cyanine dye backbone.

Synthesis of the Indoleninium Precursor
The key precursor for the synthesis is 1-(5-carboxypentyl)-2,3,3-trimethyl-3H-indol-1-ium-5-

sulfonate. This is synthesized in two main steps: the sulfonation of 2,3,3-trimethylindolenine

and its subsequent N-alkylation.

Step 1: Synthesis of 2,3,3-Trimethyl-3H-indole-5-sulfonic acid

This initial step involves the sulfonation of 2,3,3-trimethylindolenine. While detailed reaction

conditions can vary, a general procedure involves reacting 2,3,3-trimethylindolenine with a

sulfonating agent such as fuming sulfuric acid.

Step 2: Synthesis of 1-(5-carboxypentyl)-2,3,3-trimethyl-3H-indol-1-ium-5-sulfonate

This step involves the N-alkylation of the sulfonated indolenine with a carboxy-functionalized

alkyl halide.

Experimental Protocol:

A mixture of 2,3,3-trimethyl-3H-indole-5-sulfonic acid and 6-bromohexanoic acid is prepared

in a suitable solvent, such as acetonitrile.
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The reaction mixture is refluxed for an extended period, typically 24 hours, to facilitate the

quaternization of the indolenine nitrogen.

The solvent is removed under reduced pressure, yielding a residue.

The residue is washed with a non-polar solvent, such as diethyl ether, to remove any

unreacted starting materials.

The crude product can be further purified by recrystallization from a solvent mixture like

acetone/diethyl ether.

Expected Yield: Approximately 75-80%

Synthesis of Cy3 Diacid (diso3) via Condensation
The final step in the synthesis is the condensation of two molecules of the indoleninium

precursor with a trimethine bridge-forming reagent. A common reagent for this purpose is

malonaldehyde bis(dimethyl acetal) or glutaconaldehyde dianil hydrochloride.

Experimental Protocol:

Two equivalents of 1-(5-carboxypentyl)-2,3,3-trimethyl-3H-indol-1-ium-5-sulfonate are

dissolved in a suitable solvent, such as pyridine or a mixture of acetic anhydride and acetic

acid.

One equivalent of the trimethine bridge-forming reagent (e.g., malonaldehyde bis(dimethyl

acetal)) is added to the solution.

A base, such as triethylamine or sodium acetate, is often added to catalyze the condensation

reaction.

The reaction mixture is heated, typically at reflux, for several hours. The progress of the

reaction can be monitored by the appearance of the characteristic deep orange/red color of

the Cy3 dye.

After the reaction is complete, the solvent is removed under reduced pressure.

The crude product is then subjected to purification.
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Expected Yield: 30-40% after initial purification.

Purification of Cy3 Diacid (diso3)
Due to the highly polar nature of the di-sulfonated and di-carboxylated Cy3 dye, purification can

be challenging. A combination of solid-phase extraction and preparative high-performance

liquid chromatography (HPLC) is generally employed.

Initial Purification: Solid-Phase Extraction (SPE)
An initial clean-up step using a C18 Sep-Pak cartridge can be used to remove some impurities

and desalt the sample.

Experimental Protocol:

Column Conditioning: A C18 Sep-Pak cartridge is washed sequentially with 10 mL of

acetonitrile and 10 mL of deionized water.

Sample Loading: The crude reaction mixture is dissolved in a minimal amount of water and

loaded onto the conditioned cartridge.

Washing: The cartridge is washed with deionized water to remove highly polar impurities and

salts.

Elution: The Cy3 diacid is eluted with a solution of acetonitrile in water (e.g., 50%

acetonitrile). The colored fraction is collected.

Final Purification: Preparative Reverse-Phase HPLC
The final purification is achieved by preparative reverse-phase high-performance liquid

chromatography (RP-HPLC).

Experimental Protocol:

Column: A preparative C18 column is used.

Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water.

Mobile Phase B: Acetonitrile.
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Gradient: A linear gradient from a low percentage of B to a higher percentage of B is used to

elute the product. A typical gradient might be from 5% to 50% acetonitrile over 30 minutes.

Flow Rate: Dependent on the column dimensions, typically in the range of 5-20 mL/min for

preparative columns.

Detection: The elution is monitored at the absorption maximum of Cy3, around 555 nm.

Fraction Collection: The main peak corresponding to the Cy3 diacid (diso3) is collected.

Post-Purification: The collected fractions are pooled, and the solvent is removed by

lyophilization to yield the purified product as a dark red solid.

Purity Assessment: The purity of the final product should be assessed by analytical HPLC, with

an expected purity of ≥95%.

Data Summary
Step Product Typical Yield Purity

N-alkylation

1-(5-

carboxypentyl)-2,3,3-

trimethyl-3H-indol-1-

ium-5-sulfonate

75-80%
>90% after

recrystallization

Condensation
Crude Cy3 diacid

(diso3)
30-40% Variable

Purification
Purified Cy3 diacid

(diso3)
>95% (HPLC) ≥95%

Visualized Workflows
Caption: Overall workflow for the synthesis and purification of Cy3 diacid (diso3).

Caption: Detailed workflow for the purification of Cy3 diacid (diso3).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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